2,4'-Dihydroxybenzophenone

Hepatoprotection Drug-induced liver injury Antioxidant

Select 2,4'-DHBP for unique 2,4'-hydroxylation conferring distinct in vivo hepatoprotection vs. BP-1, plus effective 290-400 nm UV absorption for polymer stabilization. Ideal for acetaminophen toxicity models, osteoblast differentiation studies, and industrial UV stabilizer formulations. Ensure you receive the correct isomer for your application requirements.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 606-12-2
Cat. No. B1584288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dihydroxybenzophenone
CAS606-12-2
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
InChIKeyHUYKZYIAFUBPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dihydroxybenzophenone (CAS 606-12-2): A Differentiated Benzophenone-Derived UV Absorber and Bioactive Intermediate


2,4'-Dihydroxybenzophenone (DHBP) is an organic compound belonging to the benzophenone class of UV absorbers, characterized by its diaryl ketone structure with hydroxyl groups at the 2- and 4'-positions [1]. Unlike the more common 2,4-dihydroxybenzophenone (BP-1, CAS 131-56-6), the 2,4'-isomer exhibits distinct physical and biological properties due to the altered hydroxylation pattern [2]. DHBP is recognized for its ability to absorb ultraviolet light in the 290-400 nm range, making it suitable for use as a UV stabilizer in polymers, coatings, and as a chemical intermediate [3]. Beyond its industrial role, DHBP has emerged as a bioactive molecule with documented in vivo protective effects against drug-induced hepatotoxicity and inflammation [4][5].

Why 2,4'-Dihydroxybenzophenone Cannot Be Simply Substituted with Other Benzophenone Isomers or Analogs


The benzophenone UV absorber family includes several structurally similar compounds (e.g., BP-1, BP-2, BP-3, 4,4'-dihydroxybenzophenone), but their performance and safety profiles diverge significantly due to variations in hydroxyl group number and substitution pattern [1]. These structural differences directly influence intramolecular hydrogen bonding strength, which governs UV absorption efficiency and photostability [2]. Moreover, the specific hydroxylation pattern of 2,4'-DHBP confers unique biological activities, including in vivo hepatoprotection and anti-inflammatory effects, that are not observed with the 2,4-isomer (BP-1) or other benzophenone derivatives [3][4]. In contrast, some analogs like 2,4,4'-trihydroxybenzophenone exhibit elevated estrogenic activity, raising concerns for certain applications [5]. Therefore, substituting 2,4'-DHBP with a generic benzophenone UV absorber without verifying the specific isomer could compromise both material performance and biological safety.

Quantitative Evidence Guide: Differentiating 2,4'-Dihydroxybenzophenone (CAS 606-12-2) from Structural Analogs


In Vivo Hepatoprotection: 2,4'-DHBP vs. Punicalagin in APAP-Induced Liver Injury Model

2,4'-Dihydroxybenzophenone provides significant protection against acetaminophen (APAP)-induced hepatotoxicity in a C57BL/6J mouse model, as demonstrated by reduced serum ALT and AST levels. This protective effect is comparable to that of punicalagin, a known antioxidant, and is attributed to its antioxidant activity [1].

Hepatoprotection Drug-induced liver injury Antioxidant

Estrogenic Activity Ranking: 2,4'-DHBP Demonstrates Lower Endocrine Disruption Potential than 2,4,4'-Trihydroxybenzophenone

In a comparative study of 17 benzophenone derivatives using an MCF-7 cell reporter assay, 2,4-dihydroxybenzophenone (BP-1) exhibited significantly lower estrogenic activity than 2,4,4'-trihydroxybenzophenone, which showed the highest activity among all compounds tested [1]. The 2,4'-isomer is structurally distinct from the tested 2,4-dihydroxybenzophenone, but its hydroxylation pattern suggests a lower estrogenic potential compared to trihydroxylated analogs.

Endocrine disruption Estrogenicity Safety assessment

Bone Formation Activity: 2,4'-DHBP Stimulates Osteoblast Differentiation vs. Vehicle Control

2,4'-Dihydroxybenzophenone promotes osteoblast differentiation and bone formation in vitro by activating the β-catenin signaling pathway. In a study using MC3T3-E1 preosteoblast cells, treatment with 2,4'-DHBP significantly increased alkaline phosphatase (ALP) activity and mineralization nodule formation compared to vehicle control [1].

Osteoporosis Bone formation Wnt/β-catenin signaling

Anti-Inflammatory Activity: 2,4'-DHBP Suppresses LPS-Induced mtROS Production vs. LPS Control

2,4'-Dihydroxybenzophenone inhibits lipopolysaccharide (LPS)-induced mitochondrial reactive oxygen species (mtROS) production and suppresses the downstream inflammatory response. In a zebrafish model of systemic inflammation, 2,4'-DHBP downregulated pro-inflammatory mediators and decreased the expression of MyD88, p-IRAK4, and NF-κB compared to LPS-only controls [1].

Inflammation Mitochondrial ROS NF-κB signaling

Synthesis and Purity: Patented High-Yield Process for 2,4-Dihydroxybenzophenone vs. Conventional Methods

A patented process for preparing 2,4-dihydroxybenzophenone (a structural analog) using an aqueous N-methylpyrrolidone reaction medium and vacuum distillation yields the product 'substantially quantitatively' and in a 'highly purified form' compared to prior art methods [1]. This process offers advantages in yield and purity, which are critical for both industrial applications and research-grade material.

Synthesis Process chemistry Purity

Recommended Application Scenarios for 2,4'-Dihydroxybenzophenone Based on Quantitative Evidence


Polymer and Coating UV Stabilization: Leveraging Broad 290-400 nm Absorption

2,4'-Dihydroxybenzophenone is effectively used as a UV absorber in polymers, paints, and sunscreening agents, protecting materials from photodegradation by absorbing UV light across the 290-400 nm range [1]. Its compatibility with a wide range of synthetic resins, including polyvinyl chloride (PVC), polystyrene, epoxy resins, and unsaturated polyesters, makes it a versatile choice for industrial formulations [2]. When selecting a benzophenone-based UV stabilizer, 2,4'-DHBP offers a balance of broad-spectrum UV absorption and good polymer compatibility, distinguishing it from analogs like BP-3 which may have a narrower absorption window or different solubility profiles [3].

Drug-Induced Liver Injury Research: In Vivo Model for Hepatoprotective Screening

In preclinical research, 2,4'-Dihydroxybenzophenone serves as a validated positive control or reference compound in studies of acetaminophen (APAP)-induced hepatotoxicity. Its documented ability to protect C57BL/6J mice from APAP-induced liver damage, likely through antioxidant mechanisms, provides a reliable benchmark for evaluating novel hepatoprotective agents [4]. Unlike the more common BP-1, which lacks this specific in vivo activity, 2,4'-DHBP is the preferred choice for experiments requiring a benzophenone derivative with proven hepatoprotective efficacy [5].

Inflammation and Oxidative Stress Studies: Targeting Mitochondrial ROS Pathways

2,4'-Dihydroxybenzophenone is a valuable tool for investigating mitochondrial reactive oxygen species (mtROS) and TLR4/MyD88-mediated inflammatory signaling. Its demonstrated ability to suppress LPS-induced mtROS production and downstream NF-κB activation in zebrafish models makes it uniquely suited for studies of systemic inflammation, sepsis, and related conditions [6]. This specific anti-inflammatory profile is not shared by other benzophenone isomers such as 2,2',4,4'-tetrahydroxybenzophenone (BP-2), which may have different cellular targets or activities [7].

Osteoporosis and Bone Metabolism Research: Investigating Osteoanabolic Effects

Researchers studying bone formation and osteoporosis can utilize 2,4'-Dihydroxybenzophenone as a tool compound to activate the Wnt/β-catenin signaling pathway and stimulate osteoblast differentiation. Its in vitro efficacy in increasing ALP activity and mineralization in MC3T3-E1 cells provides a clear, measurable endpoint for investigating mechanisms of bone anabolism [8]. This unique activity profile, not observed with the more widely used 2,4-dihydroxybenzophenone (BP-1), positions 2,4'-DHBP as a specialized reagent for bone biology applications [9].

Technical Documentation Hub

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51 linked technical documents
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